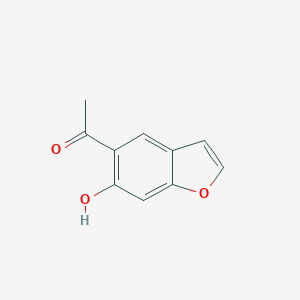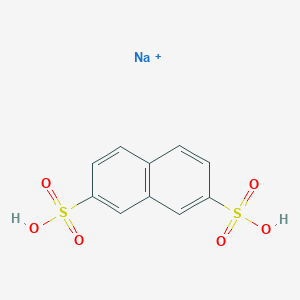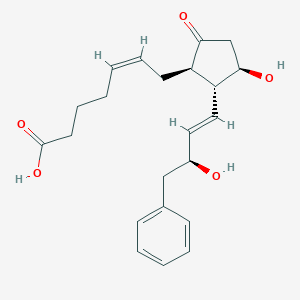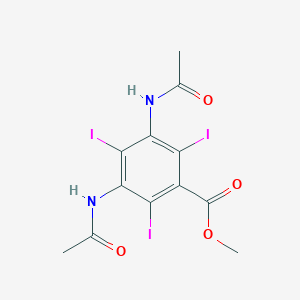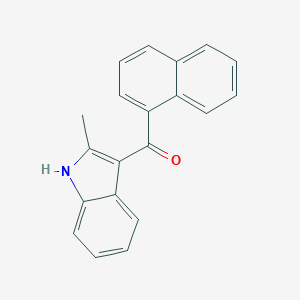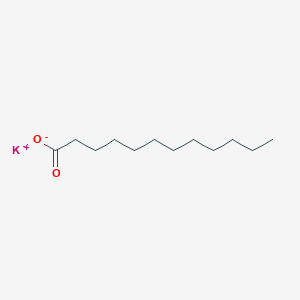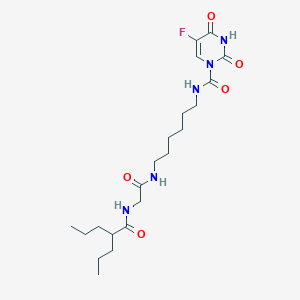
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil, also known as PEP005, is a synthetic compound that has been found to have potential anticancer properties. It belongs to the class of drugs known as ingenol derivatives, which are derived from the sap of the Euphorbia peplus plant.
Mécanisme D'action
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil works by activating protein kinase C (PKC), which is an enzyme that plays a key role in regulating cell growth and survival. Activation of PKC by 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil leads to the activation of downstream signaling pathways that ultimately result in the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil has been found to have a number of biochemical and physiological effects on cancer cells. These include the induction of oxidative stress, the inhibition of cell proliferation, and the modulation of various signaling pathways involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil for laboratory experiments is its potent anticancer activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for research on 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil. One area of focus is the development of novel formulations of 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil, which could help to guide its clinical use. Finally, further studies are needed to fully understand the mechanisms of action of 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil and its potential for use in combination with other anticancer agents.
Méthodes De Synthèse
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil can be synthesized in the laboratory through a multi-step process. The first step involves the synthesis of the intermediate compound 6-bromo-7-hydroxy-4-methylcoumarin, which is then converted to the key intermediate 6-bromo-7-(2-n-propyl-n-pentanoylamino)-4-methylcoumarin. This intermediate is then reacted with glycine ethyl ester to form the corresponding glycine derivative, which is further reacted with hexyl isocyanate to give 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil.
Applications De Recherche Scientifique
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil has been extensively studied for its potential use in the treatment of various types of cancer. It has been found to have potent anticancer activity against a wide range of cancer cell lines, including melanoma, breast cancer, and prostate cancer. In addition, 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism in the treatment of cancer.
Propriétés
Numéro CAS |
134460-39-2 |
|---|---|
Nom du produit |
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil |
Formule moléculaire |
C21H34FN5O5 |
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
5-fluoro-2,4-dioxo-N-[6-[[2-(2-propylpentanoylamino)acetyl]amino]hexyl]pyrimidine-1-carboxamide |
InChI |
InChI=1S/C21H34FN5O5/c1-3-9-15(10-4-2)18(29)25-13-17(28)23-11-7-5-6-8-12-24-20(31)27-14-16(22)19(30)26-21(27)32/h14-15H,3-13H2,1-2H3,(H,23,28)(H,24,31)(H,25,29)(H,26,30,32) |
Clé InChI |
YEASNVKEKVHQLR-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NCC(=O)NCCCCCCNC(=O)N1C=C(C(=O)NC1=O)F |
SMILES canonique |
CCCC(CCC)C(=O)NCC(=O)NCCCCCCNC(=O)N1C=C(C(=O)NC1=O)F |
Autres numéros CAS |
134460-39-2 |
Synonymes |
1-(6-(N-(2-n-propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil UK 25 UK-25 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



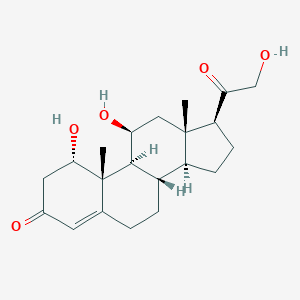
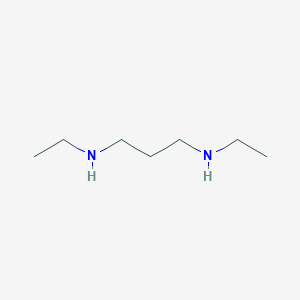

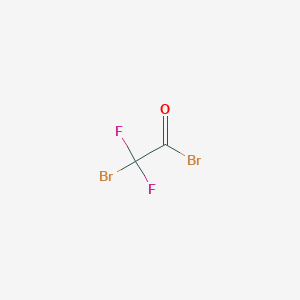
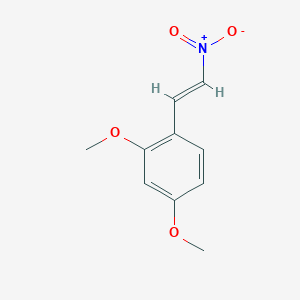
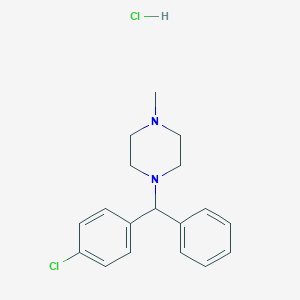
![(Z)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B158859.png)
